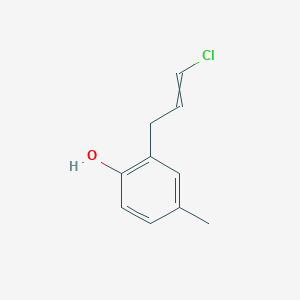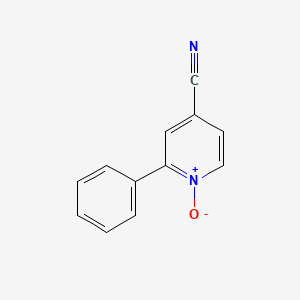
1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing a pyridine ring substituted with a phenyl group, a nitrile group, and an oxo group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the phenyl, nitrile, and oxo groups. One common method involves the use of a Friedel-Crafts acylation reaction followed by nitrile formation and oxidation steps. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines.
科学的研究の応用
1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with DNA to affect gene expression.
類似化合物との比較
- 1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid
- Pyrrolidine, 1-(1-oxo-2,5-octadecadienyl)-
Comparison: 1-Oxo-2-phenyl-1lambda~5~-pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable for specific research and industrial purposes.
特性
CAS番号 |
111830-43-4 |
|---|---|
分子式 |
C12H8N2O |
分子量 |
196.20 g/mol |
IUPAC名 |
1-oxido-2-phenylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C12H8N2O/c13-9-10-6-7-14(15)12(8-10)11-4-2-1-3-5-11/h1-8H |
InChIキー |
QKUYVNUXWNLOGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=[N+](C=CC(=C2)C#N)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


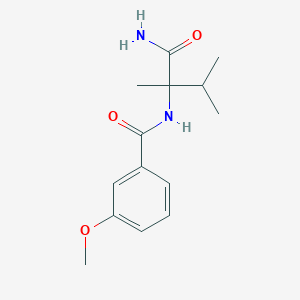
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)

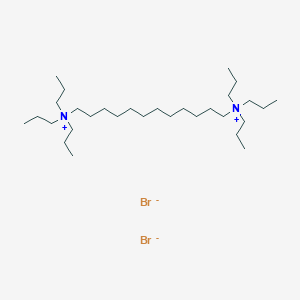
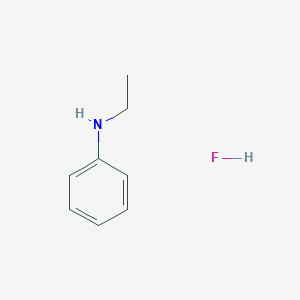

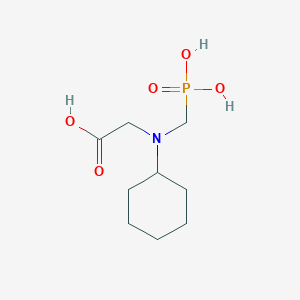

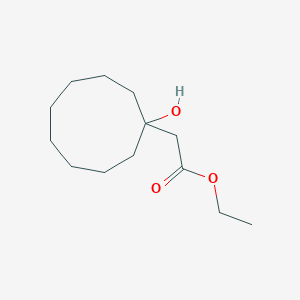
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
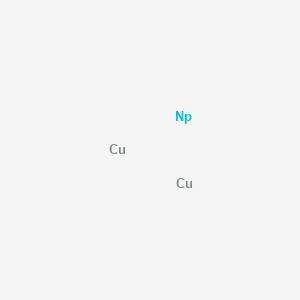
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
